2-[(Ethylamino)methyl]-4-fluorophenol
Description
Overview of Fluorinated Aminophenolic Compounds in Advanced Organic Chemistry
Fluorinated aminophenolic compounds are a class of molecules that have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine into an aminophenol scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinities. nih.gov The high electronegativity of fluorine can modulate the acidity (pKa) of the phenolic hydroxyl group and the basicity of the amino group, which is a critical consideration in designing molecules that interact with biological systems. nih.gov
In advanced organic chemistry, these compounds serve as versatile building blocks and functional molecules. For instance, fluorinated o-aminophenol derivatives have been synthesized and studied as pH-sensitive probes for measuring intracellular pH, demonstrating their utility in the development of sophisticated chemical tools for biological research. acs.orgnih.gov The presence of fluorine enhances metabolic stability by strengthening the carbon-fluorine bond, which is the strongest single bond in organic chemistry, making molecules more resistant to oxidative metabolism. researchgate.net This stability is a highly desirable trait in the development of specialty materials and compounds for life sciences.
Academic Significance of Phenolic and Amino Functional Moieties in Molecular Design and Function
The phenolic hydroxyl (-OH) group is a versatile hydrogen bond donor and acceptor. masterorganicchemistry.com This capability is crucial for binding to the active sites of enzymes and receptors. gsconlinepress.com The acidic nature of the phenol (B47542) allows it to exist in a deprotonated, anionic form (phenoxide) at physiological pH, enabling ionic interactions. rsc.org Phenolic compounds are widespread in nature and are known for a range of biological activities, including antioxidant and anti-inflammatory effects, which are often tied to the reactivity of the hydroxyl group. gsconlinepress.comresearchgate.net
The amino (-NHR) group is also a key player in intermolecular interactions. chemistrytalk.org As a hydrogen bond donor (in primary and secondary amines) and acceptor (via the nitrogen's lone pair of electrons), it is fundamental to the structure of peptides and proteins. chemistrytalk.orgsolubilityofthings.com The basicity of the amino group allows it to be protonated, forming a positively charged ammonium (B1175870) cation that can engage in strong ionic bonds with negatively charged residues in biological targets, such as carboxylate groups in amino acids. solubilityofthings.com The strategic placement of amino groups can enhance water solubility and modify the pharmacokinetic profile of a molecule. frontiersin.org The combination of these two functional groups within the same molecule, as seen in 2-[(Ethylamino)methyl]-4-fluorophenol, creates a scaffold with multiple points for interaction and potential for complex biological activity.
Historical Developments in the Research of Related Fluorinated Amine and Phenol Derivatives
The field of organofluorine chemistry, which provides the foundation for compounds like this compound, has a rich history dating back to the 19th century. wikipedia.orgnih.gov
Key Historical Milestones:
1835: The first synthesis of an organofluorine compound, methyl fluoride, was reported by Dumas and Péligot. nih.gov
1862: Alexander Borodin developed a halogen exchange method, a foundational technique still used today, to synthesize benzoyl fluoride. nih.govjst.go.jp
1886: Henri Moissan successfully isolated elemental fluorine, a monumental achievement that opened the door to modern fluorination chemistry. nih.gov However, the extreme reactivity of elemental fluorine made its use in organic synthesis challenging and often hazardous. wikipedia.org
1927: The Balz-Schiemann reaction was discovered, providing a more reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. jst.go.jp This was a critical step forward for the synthesis of fluoroaromatic compounds like fluorophenols.
Mid-20th Century: The demand for new materials during World War II, particularly for uranium enrichment, spurred rapid advancements in industrial organofluorine chemistry. researchgate.netnih.gov This era saw the development of fluoropolymers like Polytetrafluoroethylene (PTFE). researchgate.net
Late 20th Century to Present: The focus shifted towards more sophisticated applications in life sciences. The development of selective and safer fluorinating agents and the recognition of fluorine's unique ability to enhance the properties of bioactive molecules led to a surge in the synthesis of fluorinated pharmaceuticals and agrochemicals. nih.gov
This historical progression laid the groundwork for the synthesis and exploration of complex molecules, including the diverse family of substituted and fluorinated aminophenols.
Current Research Landscape Pertaining to Substituted Aminophenols and Fluorophenols
The current research landscape for substituted aminophenols and fluorophenols is vibrant and focused on several key areas, primarily driven by their utility as intermediates in the synthesis of complex, high-value molecules.
Synthesis and Methodology: Modern research emphasizes the development of efficient, selective, and environmentally benign synthetic methods. Recent advancements include novel catalytic systems for creating aminophenol derivatives. For example, copper-catalyzed cascade reactions have been developed to synthesize meta-aminophenol derivatives, overcoming selectivity issues found in traditional methods. mdpi.com There is also significant interest in the one-pot synthesis of these compounds, such as the preparation of p-aminophenol from nitrobenzene (B124822) using catalytic hydrogenation in environmentally friendly solvent systems. acs.orgbcrec.id
Applications in Medicinal Chemistry: Substituted aminophenols are recognized as "privileged scaffolds" in drug discovery. Research is actively exploring their derivatives for a wide range of biological activities. Studies have shown that new 4-aminophenol (B1666318) derivatives can act as analogues for existing drugs like paracetamol, potentially with improved safety profiles. nih.gov Furthermore, various Schiff base derivatives of aminophenols have been synthesized and evaluated for antimicrobial and antidiabetic properties. mdpi.comnih.gov Research on 2-aminophenol (B121084) derivatives has led to the discovery of compounds with potential fluorescence properties for bio-imaging and significant interactions with biological targets in molecular docking studies. nih.govgoogle.com
The compound this compound and its analogues fit squarely within this landscape as valuable building blocks. The strategic placement of the fluorine atom, combined with the reactive aminomethyl and phenol moieties, makes them attractive starting materials for creating libraries of new compounds for screening in pharmaceutical and materials science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(ethylaminomethyl)-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOHANZBIQNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286783 | |
| Record name | 2-[(Ethylamino)methyl]-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-27-1 | |
| Record name | 2-[(Ethylamino)methyl]-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Ethylamino)methyl]-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethylamino Methyl 4 Fluorophenol and Analogous Architectures
Retrosynthetic Analysis of the 2-[(Ethylamino)methyl]-4-fluorophenol Framework
A retrosynthetic analysis of this compound suggests several logical disconnections to identify plausible starting materials. The primary strategic disconnections are centered on the formation of the C-N and C-C bonds of the side chain, as well as the introduction of the functional groups onto the aromatic ring.
C-N Bond Disconnection: A disconnection of the ethylamino group points to a reductive amination pathway. This approach envisions 4-fluoro-2-hydroxybenzaldehyde (B130115) as a key intermediate, which could react with ethylamine (B1201723) in the presence of a reducing agent to form the target secondary amine.
C-C Bond Disconnection (Mannich-type): A disconnection between the aromatic ring and the benzylic carbon suggests a Mannich-type reaction. This is a powerful three-component condensation that would involve 4-fluorophenol (B42351), formaldehyde (B43269), and ethylamine. The known ortho-directing effect of the hydroxyl group in phenols makes this a highly convergent and regioselective approach.
Functional Group Interconversion: An alternative strategy involves building the aminophenol core first, followed by the installation of the side chain. This would start from precursors like 2-amino-4-fluorophenol (B1270792), which could then be alkylated, or from 2-nitro-4-fluorophenol, where the nitro group is reduced after the side chain is introduced or modified.
These primary retrosynthetic pathways highlight three main classes of starting materials: 4-fluorophenol, derivatives of 4-fluoroaniline, and derivatives of 2-nitro-4-fluorophenol.
Established Synthetic Routes to Substituted Aminophenols
Traditional methods for synthesizing substituted aminophenols provide a robust foundation for accessing the core structure of the target molecule. These routes often rely on well-understood, high-yielding reactions.
One of the most common and reliable methods for the synthesis of aminophenols is the reduction of the corresponding nitrophenols. For the target scaffold, this would involve the reduction of a 2-nitro-4-fluorophenol derivative. The nitro group can be reduced to an amine using a variety of reagents, a transformation that is generally high-yielding and tolerant of the fluorine and hydroxyl substituents.
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Other common methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal borohydrides. The choice of reducing agent can be critical to avoid side reactions, but the reduction of aromatic nitro groups is typically a facile process. mdpi.comrsc.orgchemijournal.comacs.orgsemanticscholar.org
Table 1: Catalytic Systems for the Reduction of Nitrophenols
| Catalyst/Reagent | Reducing Agent | Substrate Example | Key Features |
|---|---|---|---|
| Pd@NiₓB–SiO₂/RGO | H₂ | 4-Nitrophenol | High activity and stability over multiple cycles. rsc.org |
| CuFe₅O₈ | NaBH₄ | 4-Nitrophenol | Efficient, inexpensive catalyst with nearly 100% conversion. mdpi.com |
| Fe₂O₃-Cu₂O-TiO₂ | NaBH₄ | 4-Nitrophenol | Magnetic nanocomposite allows for easy catalyst recovery. chemijournal.com |
| Ag@α-Ti(HPO₄)₂·H₂O | NaBH₄ | 4-Nitrophenol | Catalytic efficiency enhanced by UV-vis light exposure. acs.org |
An alternative route to the aminophenol core involves the direct hydroxylation of a fluorinated aniline. Starting from 4-fluoroaniline, a regioselective hydroxylation at the ortho-position (C2) would yield the desired 2-amino-4-fluorophenol intermediate. Achieving high regioselectivity in the hydroxylation of aromatic rings can be challenging.
Enzymatic hydroxylation offers a promising approach, as enzymes like cytochrome P450 monooxygenases can catalyze hydroxylations with high specificity. nih.gov Studies on the metabolism of fluorinated anilines have shown that hydroxylation can occur at various positions, with the regioselectivity influenced by the specific enzyme and the substitution pattern of the aniline. nih.gov Chemical methods for directed ortho-hydroxylation often require a directing group to achieve the desired regioselectivity, which adds steps for installation and removal.
The Mannich reaction is a classic three-component condensation that directly constructs the desired 2-[(ethylamino)methyl] side chain on the phenol (B47542) ring. wikipedia.orglibretexts.org This reaction involves an active hydrogen-containing compound (4-fluorophenol), a non-enolizable aldehyde (formaldehyde), and a primary amine (ethylamine). orgoreview.com The hydroxyl group of the phenol activates the aromatic ring towards electrophilic substitution, strongly directing the incoming aminomethyl group to the ortho and para positions. Given that the para position is blocked by the fluorine atom in 4-fluorophenol, the reaction is expected to proceed with high regioselectivity to the ortho position.
The mechanism begins with the formation of an iminium ion (Eschenmoser's salt precursor) from formaldehyde and ethylamine, which then acts as the electrophile in an electrophilic aromatic substitution with the electron-rich 4-fluorophenol. libretexts.org This one-pot reaction is highly atom-economical and provides a convergent route to the target molecule. The presence of the fluorine atom is not expected to significantly hinder this reaction. Recently, an iodine-catalyzed method for the ortho-aminomethylation of phenols in aqueous media has also been developed, offering a transition-metal-free alternative. rsc.org
Modern Catalytic Approaches in the Synthesis of Fluorinated Aminophenols
Recent advances in catalysis have provided powerful new tools for C-H functionalization, enabling the direct formation of C-O and C-N bonds on aromatic rings with high selectivity. These methods offer more efficient and step-economical alternatives to traditional multi-step syntheses.
Transition metal catalysis has emerged as a powerful strategy for the regioselective functionalization of C-H bonds. bath.ac.uk For the synthesis of fluorinated aminophenols, two key transformations are relevant: direct C-H hydroxylation of anilines and direct C-H amination of phenols.
C-H Hydroxylation: Ruthenium catalysts have been shown to effectively catalyze the ortho-C–H oxygenation of phenol derivatives, such as aryl carbamates, providing a route to substituted catechols. acs.org While this would require protection of the phenol as a carbamate (B1207046) and subsequent deprotection, it offers a catalytic method for introducing the hydroxyl group ortho to an existing functional group.
C-H Amination: The direct amination of phenols is a highly attractive but challenging transformation. Ruthenium(II)-catalyzed ortho-C-H amination of arenes directed by weakly coordinating amide groups has been achieved at room temperature. nih.gov More directly, recent work has demonstrated the amination of phenols with amines using a ruthenium catalyst that forms a key [bis(η5-phenoxo)Ru] intermediate. nih.gov Furthermore, palladium and nickel catalysts are well-established for the Buchwald-Hartwig amination, which typically couples aryl halides or sulfonates with amines. acs.orgacs.orgresearchgate.net While not a direct C-H functionalization, this method could be applied to a derivative of 4-fluoro-2-halophenol to introduce the ethylamino group.
Table 2: Selected Modern Catalytic Approaches
| Reaction Type | Catalyst System | Substrate Type | Key Advantage |
|---|---|---|---|
| ortho-C-H Oxygenation | Ruthenium(II) | Aryl Carbamates | High catalytic efficacy and ortho-selectivity. acs.org |
| Direct Phenol Amination | Ruthenium(II) | Phenols and Amines | Direct condensation without pre-activation of the phenol. nih.gov |
| Buchwald-Hartwig Amination | Palladium or Nickel | Aryl Fluorosulfonates | Economical activation of phenols for C-N coupling. acs.orgacs.org |
| ortho-C-H Amination | Ruthenium(II) | Amide-containing Arenes | Mild conditions (room temperature) and broad scope. nih.gov |
Organocatalysis in the Formation of Carbon-Nitrogen and Carbon-Oxygen Bonds
The construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of this compound and its analogs. Organocatalysis has emerged as a powerful tool for these transformations, offering a greener and often more selective alternative to traditional metal-based catalysis. researchgate.netnih.govmdpi.com Organocatalysts, which are small organic molecules, can activate substrates through various modes, enabling the enantioselective formation of C-N and C-O bonds. researchgate.netyoutube.com
For the formation of the C-N bond in this compound, a key step would be the reaction between a suitable phenol derivative and an ethylamine equivalent. Organocatalytic methods such as asymmetric amination of carbonyl compounds or allylic amination could be adapted for this purpose. researchgate.net For instance, a bifunctional organocatalyst possessing both a Brønsted acid and a Lewis base moiety could activate both the electrophile and the nucleophile, facilitating a highly controlled reaction. nih.gov The development of organocatalytic systems for direct C-N bond formation is an active area of research, with applications in the synthesis of a wide range of nitrogen-containing compounds. nih.govmdpi.com
The C-O bond, inherent to the phenol structure, is typically pre-existing in the starting material. However, organocatalytic methods can be employed in the synthesis of the phenol precursor itself, for example, through regioselective hydroxylation of a fluorinated aromatic compound. Furthermore, in the synthesis of more complex analogs, organocatalytic etherification reactions could be utilized to introduce or modify alkoxy groups on the aromatic ring. Recent advancements have demonstrated the potential of organophotoredox catalysis for the formation of C-O bonds, offering a transition-metal-free approach. chemrxiv.org
| Catalyst Type | Reaction Type | Bond Formed | Potential Application in Synthesis |
| Chiral Phosphoric Acid | Asymmetric Amination | C-N | Introduction of the (ethylamino)methyl group |
| Cinchona Alkaloid Derivative | Asymmetric α-amination | C-N | Formation of chiral aminophenol precursors |
| N-Heterocyclic Carbene (NHC) | Acyl Azolium Intermediate Chemistry | C-N | Construction of nitrogen-containing scaffolds researchgate.net |
| Flavin-based Photocatalyst | Decarboxylative C-O Coupling | C-O | Synthesis of substituted phenol precursors chemrxiv.org |
Asymmetric Synthesis and Stereocontrol in Related Chiral Fluorinated Aminophenols
The presence of a stereocenter in aminophenol derivatives can significantly impact their biological activity. As such, the development of asymmetric synthetic methods to control the stereochemistry is of paramount importance. For chiral fluorinated aminophenols related to this compound, achieving high levels of stereocontrol presents a unique set of challenges and opportunities. chemrxiv.orgnih.gov
One of the primary strategies for asymmetric synthesis is the use of chiral catalysts, including both organocatalysts and metal complexes with chiral ligands. nih.govchemrxiv.org For instance, the asymmetric reduction of a suitable imine precursor could be achieved using a chiral catalyst, leading to the desired enantiomer of the aminophenol. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. rsc.org
Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed. While effective, this method is often less atom-economical than catalytic approaches.
The introduction of fluorine atoms can influence the stereochemical course of a reaction due to their unique electronic properties and steric demands. nih.govsoton.ac.uk Therefore, synthetic strategies must be carefully designed to account for these effects. Recent advancements in photoenzymatic systems have shown promise for the asymmetric synthesis of fluorinated compounds, offering a highly selective and environmentally friendly approach. nih.gov
| Method | Description | Key Advantages |
| Chiral Catalysis | Employs a chiral catalyst to induce enantioselectivity in the reaction. chemrxiv.org | High efficiency, low catalyst loading. |
| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to control stereochemistry. | Predictable stereochemical outcomes. |
| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. rsc.org |
| Photoenzymatic Synthesis | Combines light energy and enzymes to drive enantioselective reactions. nih.gov | Novel reactivity, high stereocontrol. nih.gov |
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. nih.govmdpi.comnih.gov This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final product purification.
Atom Economy Maximization and Waste Prevention in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to minimize the formation of byproducts. primescholars.comnih.gov
For example, a synthetic pathway that involves an addition reaction will generally have a higher atom economy than a substitution reaction where a leaving group is generated as waste. Catalytic reactions are often more atom-economical than stoichiometric reactions because the catalyst is not consumed in the reaction. nih.gov
Consider two hypothetical routes to an aminophenol precursor:
Route A (Low Atom Economy): A multi-step synthesis involving protecting groups and stoichiometric reagents. This route would likely generate a significant amount of waste.
Route B (High Atom Economy): A one-pot catalytic process that directly combines the starting materials to form the desired product. This route would be more efficient and generate less waste. acs.org
The choice of synthetic route has a direct impact on the amount of waste generated. By prioritizing atom economy, chemists can significantly reduce the environmental footprint of a chemical process. jocpr.com
Development and Application of Environmentally Benign Solvents and Reaction Media
Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. nih.gov A key aspect of green chemistry is the development and use of environmentally benign solvents and reaction media. google.com
For the synthesis of this compound, several green solvent alternatives could be considered:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for many organic reactions. researchgate.net The synthesis of p-aminophenol has been successfully demonstrated in aqueous systems. researchgate.netacs.org
Supercritical Carbon Dioxide (scCO₂): This non-toxic and non-flammable solvent can be used as a reaction medium and is easily removed from the reaction mixture by depressurization. researchgate.net The use of pressurized CO₂/H₂O systems has been shown to be effective for the synthesis of p-aminophenol. acs.org
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to volatile organic compounds. nih.gov
Solvent-free reactions: Whenever possible, conducting reactions without a solvent can significantly reduce waste and simplify product purification. mdpi.com
The selection of an appropriate green solvent depends on the specific reaction conditions and the solubility of the reactants and products.
Catalysis for Enhanced Efficiency and Reduced Byproduct Formation
Catalysis plays a pivotal role in green chemistry by enabling more efficient and selective chemical transformations. researchgate.netijcce.ac.ir Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, which in turn reduces the formation of unwanted byproducts. jocpr.com
In the synthesis of this compound, various catalytic approaches can be employed:
Homogeneous Catalysis: The catalyst is in the same phase as the reactants, leading to high activity and selectivity. However, separation of the catalyst from the product can be challenging.
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, allowing for easy separation and recycling. bcrec.idresearchgate.netmdpi.com This is often a more sustainable approach.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. nih.govrsc.org Reductive aminases, for example, provide a green route to chiral amines. rsc.org
The development of novel and efficient catalysts is a continuous effort in the field of green chemistry, with the aim of making chemical processes more sustainable. ijcce.ac.irresearchgate.net
Considerations for Renewable Feedstock Utilization
Traditionally, the chemical industry has relied heavily on fossil fuels as a source of raw materials. A key goal of green chemistry is to shift towards the use of renewable feedstocks, such as biomass. researchgate.net
While the direct synthesis of this compound from renewable resources may be challenging, it is an important long-term goal. Research into the conversion of biomass-derived platform chemicals into valuable aromatic compounds is ongoing. For example, strategies have been explored to produce p-aminophenol from p-hydroxybenzoate, which can be derived from biomass sources like poplar and palm trees. researchgate.net
The development of biorefineries that can process biomass into a range of chemical products is a crucial step towards a more sustainable chemical industry. researchgate.net By exploring pathways from renewable feedstocks to key intermediates, the reliance on fossil fuels can be gradually reduced.
Molecular Structure and Conformational Analysis of 2 Ethylamino Methyl 4 Fluorophenol
Theoretical Conformational Analysis and Energy Landscapes
The conformational flexibility of 2-[(Ethylamino)methyl]-4-fluorophenol primarily arises from the rotation around several key single bonds: the C(aryl)-C(methylene) bond, the C(methylene)-N bond, and the C-N bond of the ethyl group. Theoretical calculations, typically employing density functional theory (DFT) methods, are instrumental in mapping the potential energy surface and identifying the most stable conformers.
The energy landscape of this molecule is characterized by several local minima corresponding to different spatial orientations of the (ethylamino)methyl side chain relative to the phenol (B47542) ring. The global minimum, or the most stable conformation, is predicted to be one that maximizes stabilizing intramolecular interactions while minimizing steric hindrance.
Below is a representative data table illustrating hypothetical relative energies for key conformations based on theoretical calculations of similar ortho-substituted phenols. The dihedral angles (τ1 and τ2) refer to the torsions defining the position of the ethylaminomethyl side chain relative to the plane of the phenyl ring.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (τ1, C-C-C-N) | Dihedral Angle (τ2, C-C-N-C) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|---|
| A | ~0° | ~180° | 0.00 | Intramolecular H-bond, anti-periplanar ethyl |
| B | ~180° | ~180° | 2.5 | Steric hindrance, anti-periplanar ethyl |
| C | ~0° | ~60° | 1.8 | Intramolecular H-bond, gauche ethyl |
Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine-mediated Non-covalent Interactions)
Intramolecular interactions are pivotal in defining the preferred conformation of this compound. The most significant of these is the intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the ethylamino group (-NH-). bohrium.com This interaction forms a pseudo-six-membered ring, which significantly stabilizes the conformation where these groups are in proximity. nih.gov Studies on related ortho-aminophenol derivatives have shown that the formation of O-H···N or N-H···O intramolecular hydrogen bonds is a common feature. bohrium.com
The strength of this hydrogen bond influences the molecule's acidity, basicity, and spectroscopic properties. The presence of an electron-donating ethyl group on the nitrogen atom can enhance its basicity, thereby strengthening the O-H···N hydrogen bond compared to an unsubstituted amino group.
Tautomerism and Aromaticity Considerations within the Molecular Framework
Tautomerism in phenols involves the migration of a proton from the hydroxyl group to the aromatic ring, resulting in a non-aromatic keto-tautomer (a cyclohexadienone). For phenol itself, the equilibrium lies overwhelmingly towards the aromatic enol (phenolic) form, with the keto form being significantly less stable. quora.comlibretexts.org This preference is driven by the substantial stabilization energy associated with the aromatic π-system. stackexchange.com
In the case of this compound, the phenolic tautomer is expected to be the exclusive form present under normal conditions. The aromaticity of the benzene (B151609) ring provides a large energetic barrier to the formation of the non-aromatic keto tautomers.
Advanced Spectroscopic Characterization and Elucidation of Molecular Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map of 2-[(Ethylamino)methyl]-4-fluorophenol can be assembled.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will show complex splitting patterns due to the substitution on the benzene (B151609) ring. The protons of the ethyl and methyl groups in the side chain will appear in the aliphatic region. The protons attached to heteroatoms (O-H and N-H) may appear as broad signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (position 3) | 6.8 - 7.0 | Doublet of doublets (dd) | 1H |
| Aromatic H (position 5) | 6.7 - 6.9 | Doublet of doublets (dd) | 1H |
| Aromatic H (position 6) | 6.6 - 6.8 | Doublet (d) | 1H |
| Phenolic OH | 8.0 - 10.0 | Broad singlet (br s) | 1H |
| Amine NH | 1.5 - 3.0 | Broad singlet (br s) | 1H |
| Methylene (B1212753) (-CH₂-N) | ~3.8 | Singlet (s) | 2H |
| Methylene (-N-CH₂-CH₃) | ~2.7 | Quartet (q) | 2H |
Note: Predicted values are based on analogous structures and general NMR principles.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
|---|---|---|
| C1 (C-OH) | 152 - 156 | ~2-4 (³JCF) |
| C2 (C-CH₂N) | 120 - 124 | ~7-9 (³JCF) |
| C3 | 116 - 118 | ~20-25 (²JCF) |
| C4 (C-F) | 155 - 160 (doublet) | ~235-250 (¹JCF) |
| C5 | 115 - 117 | ~20-25 (²JCF) |
| C6 | 118 - 120 | ~7-9 (³JCF) |
| Methylene (-CH₂-N) | 45 - 50 | - |
| Methylene (-N-CH₂-CH₃) | 40 - 45 | - |
Note: Predicted values are based on analogous structures and general NMR principles.
¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split by the neighboring aromatic protons, typically appearing as a triplet of doublets or a more complex multiplet, providing further structural confirmation.
Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks between the coupled protons of the ethyl group (the -CH₂- and -CH₃ protons). It would also reveal couplings between the adjacent protons on the aromatic ring, helping to definitively assign their positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, it would show correlations between the benzylic methylene protons (-CH₂-N) and the aromatic carbons C1, C2, and C6, confirming the position of the ethylaminomethyl substituent on the ring.
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-H, C-F, C-O, C-N, and aromatic C=C bonds. The position and shape of the O-H and N-H stretching bands can provide evidence of intra- and intermolecular hydrogen bonding, a key interaction in this molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3500 | Broad, Strong |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2960 | Medium-Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1500 - 1600 | Medium-Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |
| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |
| C-F Stretch | Aryl-F | 1150 - 1250 | Strong |
Note: Predicted values are based on standard FT-IR correlation tables.
The broadness of the O-H stretching band would be indicative of significant hydrogen bonding, which is expected due to the presence of both a hydroxyl and an amino group. These groups can act as both hydrogen bond donors and acceptors, potentially leading to a complex network of intermolecular interactions in the solid state or in concentrated solutions.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
No experimental Raman or SERS spectra for this compound have been published. In principle, Raman spectroscopy would be a valuable tool for characterizing the vibrational modes of the molecule. Specific Raman shifts would correspond to the stretching and bending of its various functional groups, including the C-F, C-N, C-O, and N-H bonds, as well as the vibrations of the aromatic ring. This would provide a detailed fingerprint of the molecule's structure.
Surface-Enhanced Raman Spectroscopy (SERS) could offer significantly enhanced signal intensity, allowing for the detection of the compound at very low concentrations. This technique would be particularly useful for studying the molecule's interaction with metallic surfaces, providing insights into its orientation and adsorption behavior. However, without experimental data, any discussion of specific spectral features remains speculative.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
While the molecular weight of this compound can be calculated from its chemical formula (C9H12FNO), no published mass spectra are available to confirm this experimentally. A detailed mass spectrometry analysis would not only verify the molecular weight but also elucidate its fragmentation pathways under ionization.
A hypothetical fragmentation pattern could involve the cleavage of the ethylamino-methyl side chain. For instance, the loss of an ethyl group or the entire ethylamino-methyl substituent would produce characteristic fragment ions. The stability of the fluorinated phenolic ring would likely result in it being a prominent feature in the mass spectrum. High-resolution mass spectrometry could provide exact mass measurements, further confirming the elemental composition of the parent ion and its fragments.
Table 1: Hypothetical Major Fragmentation Ions for this compound
| Fragment Ion | Proposed Structure |
|---|---|
| [M]+ | C9H12FNO+ |
| [M-CH2CH3]+ | C7H8FNO+ |
This table is illustrative and not based on experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
The UV-Vis absorption spectrum for this compound has not been documented in the available literature. As a substituted phenol (B47542), it is expected to exhibit absorption bands in the ultraviolet region due to π → π* electronic transitions within the benzene ring. The presence of the hydroxyl, ethylamino-methyl, and fluorine substituents would influence the position and intensity of these absorption maxima (λmax). The auxochromic effects of the hydroxyl and amino groups would likely cause a bathochromic (red) shift compared to unsubstituted benzene. The specific solvent used for analysis would also be expected to influence the spectrum due to solvatochromic effects.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
There are no published crystal structures for this compound. X-ray crystallography would be the definitive method for determining its precise three-dimensional molecular structure in the solid state. This technique would reveal bond lengths, bond angles, and torsion angles, providing unequivocal evidence of the molecular geometry. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, and potential π-π stacking of the aromatic rings. This would offer critical insights into the supramolecular assembly of the compound.
Advanced Spectroscopic Techniques for Probing Molecular Dynamics and Interactions
No studies employing advanced spectroscopic techniques to investigate the molecular dynamics and interactions of this compound have been reported. Techniques such as multidimensional NMR spectroscopy, fluorescence spectroscopy, or time-resolved spectroscopy could, in theory, provide information on conformational changes, intermolecular associations, and excited-state dynamics. Molecular dynamics simulations, often used in conjunction with spectroscopic data, could also offer a theoretical model of the compound's behavior over time. nih.govrsc.org However, the absence of foundational spectroscopic data for this compound precludes such advanced analyses at present.
Computational Chemistry and Theoretical Investigations of 2 Ethylamino Methyl 4 Fluorophenol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of 2-[(Ethylamino)methyl]-4-fluorophenol. These methods, rooted in the principles of quantum mechanics, offer a detailed description of electron distribution, molecular orbital energies, and thermodynamic properties.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of phenolic compounds due to its balance of accuracy and computational cost. For molecules similar in structure to this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. These calculations help in understanding the intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the amino group, which significantly influence the compound's conformation and reactivity.
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transitions.
A comprehensive theoretical study on similar compounds, such as 2-((4-fluorophenylamino)methyl)phenol, has demonstrated a good correlation between theoretical and experimental data for vibrational and electronic spectra. This suggests that DFT methods can reliably predict the properties of this compound.
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for energetic and spectroscopic predictions, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more precise calculations of electron correlation effects, which are important for accurately determining molecular energies and spectroscopic constants.
For complex molecules, a common strategy is to use a combination of methods. For instance, the geometry can be optimized at the DFT level, followed by single-point energy calculations using a more accurate ab initio method. This approach, known as a composite method, can yield highly accurate energetic data.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to study the conformational landscape and dynamic behavior of molecules. These methods are particularly useful for larger systems and for exploring processes that occur over longer timescales.
The conformational flexibility of this compound, particularly around the ethylamino and methylphenol groups, can be explored using MM and MD simulations. These simulations generate a large number of possible conformations, and their relative energies can be calculated to identify the most stable structures. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be derived from these simulations, providing a more complete picture of the compound's stability under different conditions.
The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with surrounding molecules, including solvent molecules. MD simulations can explicitly model these interactions, providing insights into how the solvent affects the compound's conformation and reactivity.
The use of a polarizable continuum model (PCM), such as the integral equation formalism variant (IEFPCM), in quantum chemical calculations can also account for solvent effects on electronic and NMR spectra. This approach has been shown to provide results that are in good agreement with experimental data for similar compounds.
Prediction of Spectroscopic Signatures from Theoretical Models
Theoretical models are invaluable for predicting and interpreting spectroscopic data. By calculating spectroscopic properties and comparing them with experimental spectra, researchers can confirm the molecular structure and gain a deeper understanding of its electronic and vibrational properties.
For instance, theoretical calculations of vibrational frequencies using DFT can be compared with experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to account for systematic errors in the theoretical method. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for mapping out the intricate steps of organic reactions. For a molecule like this compound, these methods can provide a detailed picture of how reactants evolve into products, identifying key intermediates and transition states along the reaction coordinate.
The Mannich reaction provides a direct route to aminomethylated phenols. researchgate.netnih.gov This reaction typically involves an amine, formaldehyde (B43269), and a compound with an acidic proton, such as a phenol (B47542). nih.gov The generally accepted mechanism proceeds through the formation of an Eschenmoser-like salt or a pre-formed iminium ion from the reaction of the amine (ethylamine) and formaldehyde. researchgate.net The phenol (4-fluorophenol) then acts as a nucleophile, attacking the iminium ion to form the final product. researchgate.net
Alternatively, a reductive amination pathway could also be envisioned for the synthesis of this compound. nih.govharvard.edu This two-step, one-pot process would involve the initial reaction of a suitable salicylaldehyde (B1680747) derivative with ethylamine (B1201723) to form a Schiff base (imine), followed by in-situ reduction. researchgate.netumich.edu Computational studies of reductive amination often focus on the mechanism of both the imine formation and the subsequent hydride transfer from a reducing agent. nih.govresearchgate.net
A cornerstone of computational reaction mechanism studies is the identification and characterization of transition states (TS). These are first-order saddle points on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a critical determinant of the reaction rate.
In the context of the Mannich reaction for this compound, a key transition state to be computationally characterized would be the attack of the 4-fluorophenol (B42351) on the iminium ion. The geometry of this transition state would reveal the precise orientation of the reacting species. Quantum chemical calculations can determine important geometric parameters such as forming bond lengths and angles.
For the reductive amination pathway, two principal transition states would be of interest: one for the formation of the imine and another for the hydride transfer step. nih.gov The imine formation TS would involve the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. The hydride transfer TS would depict the interaction of the reducing agent with the iminium ion. nih.govresearchgate.net
The following table illustrates the kind of data that can be obtained from transition state calculations for a generic electrophilic aromatic substitution step, similar to what would be seen in the Mannich reaction.
| Parameter | Value |
| C-C bond forming distance (Å) | 2.1 - 2.5 |
| C-H bond breaking distance (Å) | 1.3 - 1.6 |
| Imaginary Frequency (cm⁻¹) | -300 to -500 |
| Activation Energy (kcal/mol) | 15 - 25 |
This is an illustrative table based on typical values for electrophilic aromatic substitution reactions.
Beyond identifying individual transition states, computational chemistry allows for the construction of a complete kinetic and thermodynamic profile of a reaction pathway. polimi.itresearchgate.net This involves calculating the Gibbs free energies of all reactants, intermediates, transition states, and products. The resulting energy profile provides a comprehensive understanding of the reaction's feasibility and spontaneity.
The kinetic profile, derived from the calculated activation energies, helps to identify the rate-determining step of the reaction. This is the step with the highest energy barrier and thus the slowest rate. Understanding the rate-determining step is crucial for optimizing reaction conditions to improve reaction rates and yields.
A simplified reaction profile for a two-step reaction, such as reductive amination, could be represented by the following illustrative data:
| Reaction Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
| Imine Formation | 18 | -5 |
| Reduction Step | 12 | -25 |
This is an illustrative table. ΔG‡ represents the Gibbs free energy of activation, and ΔG represents the Gibbs free energy of reaction for each step.
In this hypothetical example, the imine formation would be the rate-determining step due to its higher activation energy.
Coordination Chemistry of 2 Ethylamino Methyl 4 Fluorophenol
Ligand Properties of Fluorinated Aminophenols and Amino Alcohols
Fluorinated aminophenols and amino alcohols are a class of ligands that feature both a hydroxyl (-OH) group and an amino (-NRH or -NR₂) group, enabling them to act as effective chelating agents for metal ions. The incorporation of fluorine atoms significantly influences their electronic and physical properties. rsc.org
The primary characteristic of these ligands is their ability to act as bidentate, N,O-donor systems. Coordination typically occurs through the deprotonated phenolic or alcoholic oxygen and the neutral nitrogen atom of the amino group, forming a stable five- or six-membered chelate ring with a metal ion. cdnsciencepub.comcdnsciencepub.com The fluorine substituent, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. nsf.gov This effect increases the acidity of the phenolic proton, facilitating its removal (deprotonation) at a lower pH compared to its non-fluorinated analogues.
In solution, many fluorinated amino alcohols exhibit zwitterionic behavior, where an intramolecular proton transfer occurs from the acidic hydroxyl group to the basic amino group. cdnsciencepub.comcdnsciencepub.com This property is comparable to that of amino acids. cdnsciencepub.com The stability of the resulting metal complexes is influenced by several factors, including the size of the chelate ring, with six-membered rings often showing greater stability, and the steric hindrance posed by the substituents on the ligand. cdnsciencepub.com The presence of bulky fluorinated groups, such as trifluoromethyl (-CF₃), can sometimes lead to lower formation constants compared to non-fluorinated analogues due to steric effects. cdnsciencepub.comcdnsciencepub.com
Metal complexes featuring fluorinated ligands often exhibit enhanced thermal and oxidative stability, as well as increased volatility compared to their non-fluorinated counterparts, properties that are advantageous in applications like chemical vapor deposition (CVD). rsc.orgresearchgate.net
Formation of Metal Complexes with Transition Metal Ions
Fluorinated aminophenols and amino alcohols readily form stable coordination complexes with a variety of transition metal ions. The ligand, acting as a uninegative, bidentate chelating agent, coordinates through the ionized hydroxyl group and the nitrogen atom. cdnsciencepub.comcdnsciencepub.com This chelation results in the formation of neutral complexes, commonly with a general formula of M(L)₂, where 'M' represents a divalent metal ion such as Co(II), Ni(II), or Cu(II), and 'L' is the deprotonated ligand. cdnsciencepub.comcdnsciencepub.com
The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt (e.g., nitrates, chlorides, or acetates) in an appropriate solvent, such as ethanol (B145695) or methanol. acs.orgxisdxjxsu.asia The reaction often involves the deprotonation of the phenolic -OH group, which is facilitated by the basicity of the amino group or by the addition of an external base.
The resulting geometry of the metal complex is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. For M(L)₂ complexes, square-planar or tetrahedral geometries are common. tandfonline.com In some cases, solvent molecules or other co-ligands can also coordinate to the metal center, leading to higher coordination numbers and geometries such as square-pyramidal or octahedral. researchgate.netgssrr.org For instance, a study on copper(II) complexes with fluorinated aminoalkoxide ligands revealed both square-pyramidal and square-planar geometries depending on the nature of the substituents. researchgate.net
The table below summarizes formation constants for complexes of a fluorinated amino alcohol compared to analogous amino acids, illustrating the relative stability.
| Ligand | Metal Ion | Log K₁ | Log K₂ | Overall Log β₂ | Chelate Ring Size |
| HOC(CF₃)₂CH₂NH₂ | Cu²⁺ | 7.31 | 6.22 | 13.53 | 5-membered |
| Ni²⁺ | 5.51 | 4.35 | 9.86 | 5-membered | |
| Co²⁺ | 4.58 | 3.42 | 8.00 | 5-membered | |
| Glycine (B1666218) (H₂NCH₂COOH) | Cu²⁺ | 8.23 | 6.92 | 15.15 | 5-membered |
| Ni²⁺ | 5.75 | 4.70 | 10.45 | 5-membered | |
| Co²⁺ | 4.87 | 3.89 | 8.76 | 5-membered | |
| HOC(CF₃)₂CH₂CH₂NH₂ | Cu²⁺ | 7.90 | 6.55 | 14.45 | 6-membered |
| Ni²⁺ | 6.00 | 4.75 | 10.75 | 6-membered | |
| Co²⁺ | 5.00 | 3.80 | 8.80 | 6-membered | |
| β-Alanine (H₂NCH₂CH₂COOH) | Cu²⁺ | 6.88 | 5.60 | 12.48 | 6-membered |
| Ni²⁺ | 4.55 | 3.35 | 7.90 | 6-membered | |
| Co²⁺ | 3.50 | 2.65 | 6.15 | 6-membered | |
| Data adapted from a study on highly fluorinated amino-alcohols, illustrating the stability of metal complexes. The lower formation constants for the fluorinated ligand compared to glycine suggest a steric influence from the trifluoromethyl groups. cdnsciencepub.com |
Spectroscopic Characterization of Coordination Compounds (e.g., IR, UV-Vis, NMR, X-ray Diffraction)
A combination of spectroscopic and analytical techniques is essential to elucidate the structure and bonding in coordination compounds derived from ligands like 2-[(Ethylamino)methyl]-4-fluorophenol. tandfonline.comiarjset.com
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands or shifts in existing ones are indicative of complex formation. Key spectral changes include a shift in the C-O stretching vibration upon deprotonation and coordination, as well as shifts in the N-H stretching and bending vibrations of the amino group, confirming the involvement of both oxygen and nitrogen atoms in binding. gssrr.orgasianpubs.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination environment around the metal ion. Transitions observed in the visible region, known as d-d transitions, are particularly sensitive to the geometry of the complex (e.g., octahedral vs. tetrahedral). gssrr.org The position and intensity of these bands can help assign the geometry and understand the ligand field strength. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Chemical shift changes upon coordination can indicate the binding sites. For fluorinated ligands, ¹⁹F NMR is particularly valuable, as the fluorine chemical shift is highly sensitive to the electronic environment, providing a direct probe of the metal-ligand interaction. mdpi.com
The table below presents typical IR spectral data for an aminophenol-derived Schiff base ligand and its metal complexes, showing characteristic shifts upon coordination.
| Compound | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) |
| Ligand (L) | 3400 | 1630 | 1280 |
| Cu(II) Complex | - | 1610 | 1320 |
| Ni(II) Complex | - | 1605 | 1315 |
| Co(II) Complex | - | 1612 | 1325 |
| Hypothetical data based on typical values reported for aminophenol Schiff base complexes. The disappearance of the O-H band, the shift of the C=N (azomethine) band to lower frequency, and the shift of the C-O (phenolic) band to higher frequency are indicative of bidentate coordination through the phenolic oxygen and azomethine nitrogen. gssrr.org |
Theoretical Studies on Metal-Ligand Binding Modes and Stability
Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings in coordination chemistry. mdpi.com These studies provide deep insights into the nature of metal-ligand interactions, preferred coordination geometries, and the factors governing complex stability.
For a ligand such as this compound, theoretical calculations can be employed to:
Determine Binding Energies: Quantum chemical calculations can quantify the binding strength between the ligand and various metal ions by computing binding energies and enthalpies. mdpi.com This allows for a systematic comparison of the affinity of the ligand for different metals.
Analyze Bonding Interactions: Methods like Natural Bond Orbital (NBO) analysis or Natural Energy Decomposition Analysis (NEDA) can dissect the metal-ligand bond into its constituent components, such as electrostatic interactions, charge transfer (covalent contribution), and steric repulsion. mdpi.com This helps in understanding the fundamental nature of the bonding.
Predict Molecular Structures: DFT calculations can be used to optimize the geometry of the metal complexes, predicting bond lengths, bond angles, and the most stable coordination arrangement (e.g., square planar vs. tetrahedral). These predicted structures can then be compared with experimental data from X-ray crystallography.
Elucidate Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) provides information about the charge transfer characteristics of the complex and can help explain its spectroscopic properties and reactivity. mdpi.comresearchgate.net
Computational studies on similar systems have shown that the binding strength is significantly influenced by the nature of the donor atoms and the charge of the metal ion. mdpi.com The electron-withdrawing effect of the fluorine atom in this compound would be expected to influence the charge distribution on the donor atoms, thereby modulating the electrostatic and covalent contributions to the metal-ligand bond.
Future Research Directions and Emerging Trends
Integration with Continuous Flow Chemistry Methodologies for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry presents a significant opportunity for the scalable and efficient synthesis of 2-[(Ethylamino)methyl]-4-fluorophenol. almacgroup.compolimi.it Flow chemistry, characterized by the use of microreactors or meso-scale flow devices, offers numerous advantages over conventional methods, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly when dealing with hazardous reagents or exothermic reactions. almacgroup.compolimi.it
The synthesis of this compound can be envisioned in a multi-step continuous flow process. For instance, the initial reaction steps could be seamlessly integrated, eliminating the need for intermediate isolation and purification, which are often time-consuming and can lead to product loss in batch synthesis. nih.govmdpi.com The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the process, facilitating catalyst recovery and reuse, thereby reducing waste and operational costs. scispace.com The scalability of flow chemistry is another key advantage; a process optimized on a laboratory scale can be readily scaled up for industrial production by either increasing the reactor volume or by "numbering-up," where multiple reactors are run in parallel. almacgroup.com
| Parameter | Batch Processing | Continuous Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced due to short diffusion distances |
| Reaction Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reactor volumes |
| Scalability | Challenging, often requires re-optimization | Readily scalable by "numbering-up" or increasing reactor size |
| Process Intensification | Low | High, leading to smaller footprint and increased productivity |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Material Design
Furthermore, AI and ML can be instrumental in the design of new derivatives of this compound with tailored properties. By learning the structure-property relationships from existing data, these models can predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds. rjptonline.org This in silico screening approach allows for the rapid exploration of a vast chemical space, enabling the identification of promising candidates for specific applications before their actual synthesis, thereby saving significant time and resources. mdpi.com
| AI/ML Application | Description | Potential Impact on this compound |
| Retrosynthesis Prediction | AI algorithms predict potential starting materials for a target molecule. | Faster identification of viable synthetic routes. |
| Reaction Outcome Prediction | ML models predict the products and yields of a chemical reaction. | Optimization of reaction conditions for higher efficiency. |
| De Novo Drug Design | Generative models design novel molecules with desired properties. | Discovery of new derivatives with enhanced biological activity. |
| Property Prediction | ML models predict physicochemical and biological properties of molecules. | Prioritization of synthetic targets with favorable characteristics. |
Innovations in Green Chemistry for Sustainable Synthesis and Applications
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize the environmental impact of chemical processes. mdpi.comnih.gov For the synthesis of this compound, several green chemistry innovations can be implemented to enhance its sustainability. ejcmpr.com The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, can replace hazardous organic solvents commonly used in organic synthesis. mdpi.com Additionally, the development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, can reduce reliance on stoichiometric reagents and minimize waste generation. mdpi.com
The application of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to a greener synthesis by accelerating reaction rates and reducing energy consumption. mdpi.com Furthermore, designing the synthesis with a high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a core principle of green chemistry that can be applied to the synthesis of this compound. The unique properties of fluorinated compounds, such as their high thermal stability and hydrophobicity, also open up avenues for their use in sustainable applications, including the development of more durable materials and coatings. rsc.orggreenpeace.toresearchgate.net
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention of Waste | Designing synthetic routes with high atom economy. |
| Safer Solvents and Auxiliaries | Utilizing water or bio-based solvents instead of volatile organic compounds. |
| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |
| Catalysis | Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. |
Development and Application of Advanced Spectroscopic and Imaging Techniques for in situ Studies
Advanced spectroscopic and imaging techniques are crucial for gaining a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound. datanose.nlsemi.ac.cn In situ monitoring of chemical reactions provides real-time data on the formation of intermediates and products, allowing for precise process control and optimization. iipseries.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into flow reactors to provide continuous analysis of the reaction stream. acs.org
These in situ analytical methods enable the rapid identification of optimal reaction conditions and can help to elucidate complex reaction pathways. numberanalytics.com For instance, monitoring the disappearance of reactants and the appearance of products in real-time can provide valuable insights into the reaction kinetics, which is essential for scaling up the process. Advanced imaging techniques, such as hyperspectral imaging, can also be employed to visualize the spatial distribution of different chemical species within a reactor, providing a more comprehensive understanding of the reaction dynamics. numberanalytics.com
| Spectroscopic Technique | Information Obtained | Application in Synthesis |
| FTIR Spectroscopy | Vibrational modes of functional groups. | Monitoring the conversion of functional groups during the reaction. |
| Raman Spectroscopy | Vibrational and rotational modes of molecules. | Real-time analysis of reaction composition and kinetics. |
| NMR Spectroscopy | Nuclear spin transitions. | Structural elucidation of intermediates and products. |
| Mass Spectrometry | Mass-to-charge ratio of ions. | Identification of reaction products and byproducts. |
Design and Synthesis of Derivatives with Tunable Electronic and Steric Properties
The chemical structure of this compound provides a versatile scaffold for the design and synthesis of a wide range of derivatives with tunable electronic and steric properties. rsc.org By systematically modifying the substituents on the aromatic ring or the ethylamino side chain, the physicochemical and biological properties of the molecule can be finely tuned for specific applications. mdpi.comnih.gov For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the molecule, which can in turn influence its reactivity and biological activity. mdpi.com
The steric properties of the molecule can also be modified by introducing bulky substituents, which can affect its binding affinity to biological targets or its self-assembly properties. rsc.org The synthesis of these derivatives can be achieved through a variety of organic reactions, such as electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions. mdpi.comnih.gov The ability to create a library of derivatives with diverse electronic and steric properties opens up exciting possibilities for the development of new pharmaceuticals, agrochemicals, and functional materials. researchgate.net
| Structural Modification | Effect on Properties | Potential Application |
| Introduction of electron-withdrawing groups | Increases acidity of the phenolic hydroxyl group. | Catalysis, materials science. |
| Introduction of electron-donating groups | Increases electron density of the aromatic ring. | Pharmaceutical development. |
| Modification of the N-alkyl group | Alters steric bulk and lipophilicity. | Agrochemicals, drug discovery. |
| Introduction of additional functional groups | Enables further chemical transformations and conjugation. | Bioconjugation, polymer synthesis. |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
